4-(2-Methanesulfonylethyl)piperidine hydrochloride
Overview
Description
4-(2-Methanesulfonylethyl)piperidine hydrochloride is a chemical compound used in scientific research. It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, is a topic of ongoing research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The molecular weight of this compound is 227.76 . It is typically supplied in powder form . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthetic Chemistry and Material Science
Research highlights the versatility of piperidine derivatives in synthetic chemistry, showcasing their utility in constructing complex molecules and materials:
The study by Arnold et al. (2003) exemplifies the use of methanesulfonyl chloride, a related compound, in the synthesis of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine through nucleophile-promoted alkyne-iminium ion cyclizations. This process demonstrates the compound's utility in heterocyclic annulation and cyclization reactions, which are fundamental in developing pharmaceuticals and agrochemicals (Arnold et al., 2003).
Sinananwanich et al. (2009) described the synthesis of a hyperbranched polymer using a piperidine derivative as a monomer. This research underscores the compound's potential in creating novel polymeric materials with specific properties, like high degrees of branching, which can have applications ranging from drug delivery systems to advanced coatings (Sinananwanich et al., 2009).
Pharmaceutical Research and Drug Development
Piperidine derivatives also show promise in drug development, serving as key intermediates or structural motifs in the synthesis of potential therapeutic agents:
Furukawa et al. (2019) reported on the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the formation of sulfonylated unsaturated piperidines. This methodology could be leveraged for the efficient synthesis of piperidine-based pharmaceuticals, highlighting the compound's role in innovative drug synthesis strategies (Furukawa et al., 2019).
King et al. (2000) discussed the preparation of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides and their reactions, indicating the synthetic utility of sulfone and sulfonyl chloride derivatives in organic synthesis, which is crucial for developing new drugs and materials (King et al., 2000).
Properties
IUPAC Name |
4-(2-methylsulfonylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSMLFTAFKYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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